REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].[Cl:6][C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][C:8]=1[N+:16]([O-:18])=[O:17].C(N(CC)CC)C>O1CCCC1>[CH2:1]([NH:5][C:11](=[O:12])[C:10]1[CH:14]=[CH:15][C:7]([Cl:6])=[C:8]([N+:16]([O-:18])=[O:17])[CH:9]=1)[CH:2]([CH3:4])[CH3:3]
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
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CUSTOM
|
Details
|
the mixture is stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated down
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Type
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DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts are dried
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluted with methylene chloride/ethanol (98:2)
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)NC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |